molecular formula C20H18N4O3S B11601679 (7Z)-3-(3,5-dimethylphenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(3,5-dimethylphenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11601679
M. Wt: 394.4 g/mol
InChI Key: XTKGJKNETRIGSN-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7Z)-3-(3,5-DIMETHYLPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazines This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and substituted with various functional groups such as dimethylphenyl and nitrophenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-3-(3,5-DIMETHYLPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,5-dimethylphenylamine with 4-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with thiosemicarbazide under acidic conditions to form the thiazole ring. Finally, the cyclized product is subjected to further reactions to form the desired thiazolo[3,2-a][1,3,5]triazine structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(7Z)-3-(3,5-DIMETHYLPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse range of products.

Scientific Research Applications

(7Z)-3-(3,5-DIMETHYLPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (7Z)-3-(3,5-DIMETHYLPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitrophenyl group can participate in redox reactions, affecting cellular redox balance and signaling pathways. The compound’s structure also enables it to interact with DNA and proteins, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with similar aromatic ring structures.

    Dichloroaniline: An aniline derivative with chlorine substitutions on the aromatic ring.

Uniqueness

(7Z)-3-(3,5-DIMETHYLPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is unique due to its fused thiazole and triazine rings, which impart distinct chemical properties and reactivity

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

(7Z)-3-(3,5-dimethylphenyl)-7-[(4-nitrophenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H18N4O3S/c1-13-7-14(2)9-17(8-13)22-11-21-20-23(12-22)19(25)18(28-20)10-15-3-5-16(6-4-15)24(26)27/h3-10H,11-12H2,1-2H3/b18-10-

InChI Key

XTKGJKNETRIGSN-ZDLGFXPLSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/S3)C

Canonical SMILES

CC1=CC(=CC(=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.